molecular formula C10H10N2O B1302022 3-Acetyl-2-methylimidazo[1,2-a]pyridine CAS No. 29096-60-4

3-Acetyl-2-methylimidazo[1,2-a]pyridine

Cat. No. B1302022
CAS RN: 29096-60-4
M. Wt: 174.2 g/mol
InChI Key: RMDMJJKMOQLKPC-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylimidazo[1,2-a]pyridine is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic strategy of imidazopyridinyl-pyridine hybrids involves one pot reaction of the precursor 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine with aldehydes, malononitrile, and/or ethyl cyanoacetate . The synthesis is assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium triiodide, a related compound, has been established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis methods for imidazo[1,2-a]pyridines, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods have been applied to create a range of derivatives, including 3-Acetyl-2-methylimidazo[1,2-a]pyridine (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
  • Catalytic Reactions : The use of ionic liquids for the synthesis of 3-aminoimidazo[1,2-a]pyridines has been demonstrated, highlighting the role of these liquids in promoting efficient chemical reactions (A. Shaabani, Ebrahim Soleimani, & A. Maleki, 2006).

Pharmacological Applications

  • Antibacterial Activity : New imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial potency. Notably, imidazopyridine-thiazole hybrids have shown remarkable antibacterial activities (Ismail Althagafi & E. Abdel‐Latif, 2021).
  • Anticonvulsant Activity : Some derivatives, like 2-[(2-methylimidazo[1,2-a]pyridine-3-yl)carbonyl]hydrazono-4-thiazolines, have been synthesized and tested for their anticonvulsant properties, with some compounds showing significant activity against seizures (N. Cesur & Z. Cesur, 1994).

Conformational Studies

  • Antiulcer Activity and Conformational Analysis : The relationship between the conformation of substituted imidazo[1,2-a]pyridines and their antiulcer activity was explored. This research aids in understanding the structural basis of drug activity and can inform the design of new pharmacological agents (J. Kaminski et al., 1989).

Safety And Hazards

While specific safety and hazards information for 3-Acetyl-2-methylimidazo[1,2-a]pyridine is not available, general safety measures for handling similar compounds include washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-10(8(2)13)12-6-4-3-5-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMJJKMOQLKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370643
Record name 3-Acetyl-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-methylimidazo[1,2-a]pyridine

CAS RN

29096-60-4
Record name 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one
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Synthesis routes and methods

Procedure details

1,1′-Azobis(cyclohexanecarbonitrile) (catalytic amount) was added to a solution of pentane-2,4-dione (1.00 g, 9.99 mmol) and N-bromosuccinimide (1.96 g, 10.99 mmol) in CHCl3 (20 mL). The reaction mixture was stirred for 1 hour, filtered and the filtrate was concentrated under reduced pressure. The residue was re-dissolved in a 1:1 mixture of THF/Et2O (20 mL), then pyridin-2-amine (723 mg, 7.68 mmol) was added and the reaction mixture was refluxed overnight. After cooling the solvent was removed under reduced pressure and the residue was purified by column chromatography, eluents EtOAc, then EtOAc-MeOH (96:4), to afford the title compound (475 mg 35% yield). 1H NMR (DMSO-d6) δ (ppm): 9.59 (dt, J=6.8, 1.4 Hz, 1H), 7.68 (dt, J=8.8, 1.2 Hz, 1H), 7.56 (ddd, J=8.8, 6.8, 1.4 Hz, 1H), 7.17 (td, J=6.8, 1.4 Hz, 1H), 2.72 (s, 3H), 2.58 (s, 3H). MS (m/z): 174.20 (calc) 175.1 (MH+) (found).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
723 mg
Type
reactant
Reaction Step Two
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Valentin - 1966 - escholarship.mcgill.ca
The author wishes to thank Dr. A. Taurins for his guidance in the experimental work and the preparation of this thesis. The author is also grateful to the Department of Chernistry, McGill …
Number of citations: 5 escholarship.mcgill.ca
DAB GUINA, D SISSOUMA, YZ Nanga - researchgate.net
A series of imidazo [1, 2-a] pyridinyl-chalcones (5a–k) have been synthesized by claisen chimdt condensation between 3-acetyl-2-methylimidazo [1, 2-a] pyridine (3) and various …
Number of citations: 0 www.researchgate.net
R Aggarwal, G Singh, D Sanz, RM Claramunt… - Tetrahedron, 2016 - Elsevier
A simple and mild protocol towards the regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones has been developed by one-pot condensation of 2…
Number of citations: 18 www.sciencedirect.com
NP Mishra, S Mohapatra, T Das… - Journal of Heterocyclic …, 2022 - Wiley Online Library
The fascinating molecular structure and versatile bioactivity of imidazo[1,2‐a]pyridine scaffold attracts the scientific community to develop new imidazo[1,2‐a]pyridine based antibacterial …
Number of citations: 1 onlinelibrary.wiley.com
DUJP N'guessan, M Ouattara… - World J …, 2018 - wjpr.s3.ap-south-1.amazonaws.com
The emergence of nosocomial strains of Enterococcus faecalis and drug resistance that antibiotics faces in the treatment of enterococcal infections, prompted us searching for new more …
Number of citations: 5 wjpr.s3.ap-south-1.amazonaws.com
S Coulibaly, A Evrard, A Kumar, D Sissouma - 2023 - chemrxiv.org
The N heterocyclic scaffold has generated a lot of interest among medicinal chemists. Of those potential heterocyclic drugs, benzimidazole and imidazopyridine scaffolds are …
Number of citations: 2 chemrxiv.org
C Songuigama, NGD Jean-Paul… - Egyptian Journal of …, 2022 - journals.ekb.eg
The management of candidiasis, once effective, is becoming more and more difficult with the increase of resistance of various Candida species to classical antifungals. It is in this …
Number of citations: 5 journals.ekb.eg
DJPU N'guessan, PO Delaye, C Neveu, H ALLOUCHI… - Education, 2005 - researchgate.net
Mahama OUATTARA | Professor | University "Félix Houphouët-Boigny", Abidjan | Unité des sciences pharmaceutiques et biologiques (SPB) Home New Projects Questions Jobs Logout …
Number of citations: 2 www.researchgate.net

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